molecular formula C16H15F2N3O4S B1678409 Pantoprazole CAS No. 102625-70-7

Pantoprazole

Cat. No. B1678409
M. Wt: 383.4 g/mol
InChI Key: IQPSEEYGBUAQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pantoprazole is a proton pump inhibitor (PPI) used to treat various conditions such as erosive esophagitis associated with gastroesophageal reflux disease (GERD), and pathological hypersecretory conditions including Zollinger-Ellison Syndrome . It works by decreasing the amount of acid produced by the stomach .


Synthesis Analysis

Pantoprazole is synthesized by the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to afford a thioether, which is subsequently oxidized to the product .


Molecular Structure Analysis

Pantoprazole has the molecular formula C16H15F2N3O4S and a molecular weight of 383.4 g/mol . It is a member of benzimidazoles and pyridines, an aromatic ether, an organofluorine compound, and a sulfoxide .


Chemical Reactions Analysis

A mechanism for the formation of pantoprazole related compound E (RC E) is proposed involving the formation of a radical cation in the pH range of 5–8 . The contribution of the difluoromethoxy group in stabilizing the C-6 free radical, a prerequisite to the formation of the dimer byproduct, is discussed .

Scientific Research Applications

  • Helicobacter pylori Eradication : Pantoprazole, combined with two antimicrobial agents, has shown effectiveness in eradicating Helicobacter pylori, with eradication rates ranging from 71-93.8% in patients without known antibacterial resistance (Cheer, Prakash, Faulds, & Lamb, 2003).

  • Gastro-Oesophageal Reflux Disease (GORD) Treatment : In treating moderate to severe GORD, Pantoprazole has demonstrated similar efficacy to other proton pump inhibitors and greater efficacy than histamine H(2)-antagonists (Cheer et al., 2003).

  • Intravenous Administration : Intravenous Pantoprazole can be used effectively in patients who are unable to take oral medication, maintaining target acid output levels in most patients with hypersecretory conditions, including Zollinger-Ellison syndrome (Cheer et al., 2003).

  • Pharmacokinetics and Acid Suppression : Pantoprazole has been shown to be significantly more effective than omeprazole in raising intragastric pH, following both single and repeated oral intake. This finding highlights its pharmacokinetic properties and potential for more effective acid suppression (Hartmann et al., 1996).

  • Drug Delivery Systems : Research on enteric pantoprazole-loaded microparticles prepared by spray drying indicates the importance of the method of drug delivery and its impact on the drug's effectiveness and absorption in the intestinal tract (Raffin, Jornada, Ré, Pohlmann, & Guterres, 2006).

  • Clinical Experience in GERD Treatment : Pantoprazole's effectiveness in treating erosive esophagitis associated with GERD and its unique pharmacokinetic properties have been extensively reviewed, demonstrating its efficacy over a full 24 hours and its well-tolerated nature in various patient types (Avner, 2000).

  • 's enantiomers in various experimental models (Cao, Wang, Sun, Ikejima, Hu, & Zhao, 2005).
  • Long-term Management of Severe Acid Peptic Disease : Studies on pantoprazole's long-term use in managing severe acid peptic disease have shown its effectiveness and safety, with monitoring of serum gastrin and gastric endocrine cell histology confirming its safety profile over extended periods of use (Bardhan, Cherian, Bishop, Polak, Romanska, Perry, Rowland, Thompson, Morris, Schneider, Fischer, Ng, Lühmann, & McCaldin, 2001).

  • Pharmacodynamic Properties and Therapeutic Use : A comprehensive review of pantoprazole's pharmacological properties and its therapeutic use in various acid-related disorders has provided insights into its superiority over ranitidine and equivalency to omeprazole in short-term treatment of peptic ulcer and reflux oesophagitis. This review also highlights its efficacy when combined with antibacterial agents in H. pylori eradication (Fitton & Wiseman, 1996).

properties

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPSEEYGBUAQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023416
Record name Pantoprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pantoprazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

586.9±60.0 °C at 760 mmHg
Record name Pantoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Freely soluble in water., In water, 48 mg/L at 25 °C /Estimated/
Record name Pantoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PANTOPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7292
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.25X10-12 mm Hg at 25 °C /Estimated/
Record name PANTOPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7292
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Hydrochloric acid (HCl) secretion into the gastric lumen is a process regulated mainly by the H(+)/K(+)-ATPase of the proton pump, expressed in high quantities by the parietal cells of the stomach. ATPase is an enzyme on the parietal cell membrane that facilitates hydrogen and potassium exchange through the cell, which normally results in the extrusion of potassium and formation of HCl (gastric acid). Proton pump inhibitors such as pantoprazole are substituted _benzimidazole_ derivatives, weak bases, which accumulate in the acidic space of the parietal cell before being converted in the _canaliculi_ (small canal) of the gastric parietal cell, an acidic environment, to active _sulfenamide_ derivatives. This active form then makes disulfide bonds with important cysteines on the gastric acid pump, inhibiting its function. Specifically, pantoprazole binds to the _sulfhydryl group_ of H+, K+-ATPase, which is an enzyme implicated in accelerating the final step in the acid secretion pathway. The enzyme is inactivated, inhibiting gastric acid secretion. The inhibition of gastric acid secretion is stronger with proton pump inhibitors such as pantoprazole and lasts longer than with the H(2) antagonists., Pantoprazole is a proton pump inhibitor. It accumulates in the acidic compartment of parietal cells and is converted to the active form, a sulfanilamide, which binds to hydrogen-potassium-ATP-ase at the secretory surface of gastric parietal cells. Inhibition of hydrogen-potassium-ATPase blocks the final step of gastric acid production, leading to inhibition of both basal and stimulated acid secretion. The duration of inhibition of acid secretion does not correlate with the much shorter elimination half-life of pantoprazole. /Pantoprazole sodium/
Record name Pantoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PANTOPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7292
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Pantoprazole

Color/Form

Off-white solid

CAS RN

102625-70-7
Record name Pantoprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102625-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pantoprazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102625707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pantoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name pantoprazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pantoprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PANTOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8TST4O562
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PANTOPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7292
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pantoprazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

149-150, 139-140 °C, decomposes, Mol wt: 405.36. White to off-white solid; mp: >130 °C (dec); UV max (methanol): 289 (E=1.64X10+4) /Sodium salt/
Record name Pantoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PANTOPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7292
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pantoprazole
Reactant of Route 2
Reactant of Route 2
Pantoprazole
Reactant of Route 3
Reactant of Route 3
Pantoprazole
Reactant of Route 4
Pantoprazole
Reactant of Route 5
Pantoprazole
Reactant of Route 6
Reactant of Route 6
Pantoprazole

Citations

For This Compound
49,100
Citations
P Poole - American journal of health-system pharmacy, 2001 - academic.oup.com
… Pantoprazole has been evaluated in more than 100 clinical trials involving more … Pantoprazole has been shown to control acid production in Zollinger-Ellison syndrome. Pantoprazole is …
Number of citations: 61 academic.oup.com
PW Jungnickel - Clinical therapeutics, 2000 - Elsevier
Objective: This paper reviews the pharmacology, clinical efficacy, and tolerability of pantoprazole in comparison with those of other available proton pump inhibitors (PPIs). Methods: …
Number of citations: 130 www.sciencedirect.com
SM Cheer, A Prakash, D Faulds, HM Lamb - Drugs, 2003 - Springer
… Dosage adjustments are not required in patients with mild to severe hepatic impairment in the US, whereas pantoprazole 20 mg/day or pantoprazole 40mg every other day is …
Number of citations: 234 link.springer.com
M Krag, S Marker, A Perner, J Wetterslev… - … England Journal of …, 2018 - Mass Medical Soc
… of the proton-pump inhibitor pantoprazole in adult patients in the ICU who were at risk for gastrointestinal bleeding. We hypothesized that pantoprazole would be associated with a lower …
Number of citations: 272 www.nejm.org
R Huber, M Hartmann, H Bliesath… - … journal of clinical …, 1996 - europepmc.org
… Pantoprazole, administered as a 40 mg enteric coated tablet, is quantitatively absorbed. … Pantoprazole shows linear pharmacokinetics after both iv and oral administration. Pantoprazole …
Number of citations: 267 europepmc.org
M Bardou, J Martin - Expert Opinion on Drug Metabolism & …, 2008 - Taylor & Francis
… give an overview of pantoprazole, so a Medline search was conducted using pantoprazole as unique … We found 826 references for pantoprazole and selected some of the most relevant …
Number of citations: 68 www.tandfonline.com
LM Dias - Clinical drug investigation, 2009 - Springer
… Although data are limited, pantoprazole 20 or 40mg/day … Pantoprazole was also well tolerated in adults with acid-related disorders in short- and long-term studies. Thus, pantoprazole is …
Number of citations: 49 link.springer.com
R Huber, B Kohl, G Sachs… - Alimentary …, 1995 - Wiley Online Library
Inhibition of the gastric proton pump is gaining acceptance as the treatment of choice for severe gastrooesophageal reflux disease, and for treatment of duodenal and gastric ulceration. …
Number of citations: 188 onlinelibrary.wiley.com
AA Badwan, LN Nabulsi, MM Al Omari… - Analytical Profiles of …, 2002 - Elsevier
Publisher Summary This chapter focuses on the drug pantoprazole sodium. The sodium salt of pantoprazole is obtained as an almost white to off white, crystalline powder. Pantoprazole …
Number of citations: 31 www.sciencedirect.com
…, Pantoprazole US GERD Study Group - The American journal of …, 2000 - Elsevier
… RESULTS: The healing rates after 4 wk for placebo and pantoprazole 10 mg, 20 mg, and 40 … pantoprazole vs placebo). Cumulative healing rates after 8 wk for placebo and pantoprazole …
Number of citations: 137 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.